Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H23NO2S |
|---|---|
Molecular Weight |
245.38 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-11(2,3)15-10(14)13-7-6-9(16)8-12(13,4)5/h9,16H,6-8H2,1-5H3 |
InChI Key |
WPJWTSKGTAEDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)S)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate typically involves the following key steps:
- Construction of the piperidine ring with 2,2-dimethyl substitution.
- Introduction of the tert-butyl carbamate protecting group at the nitrogen atom.
- Functionalization at the 4-position with a sulfanyl (thiol) group.
While direct literature on this exact compound is limited, closely related compounds such as tert-butyl 4-iodopiperidine-1-carboxylate and tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate have been synthesized and can serve as precursors or analogs for sulfanyl substitution.
Reported Synthetic Procedures and Optimization
Radical Cascade Cyclization Approach
A notable method involves the use of tert-butyl 4-iodopiperidine-1-carboxylate derivatives in copper-catalyzed radical cascade cyclization reactions to introduce diverse substituents at the 4-position, including sulfanyl groups.
- Reaction Setup: Copper salt (5 mol%) and ligand L1 (5 mol%) are mixed with a base and solvent (commonly tetrahydrofuran, THF) under nitrogen atmosphere.
- Substrate Addition: N-Arylacrylamides and tert-butyl 4-iodopiperidine-1-carboxylate are added sequentially.
- Conditions: The reaction mixture is irradiated with 6W LEDs at 25 °C for 15 hours.
- Workup: Quenching with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and concentration in vacuo.
- Yield: Optimized yields up to 80% have been reported for similar coupling products.
Base and Solvent Effects on Yield
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | 1,1,3,3-Tetramethylguanidine (TMG) | 47 |
| 2 | MTBD | 38 |
| 3 | Et3N | 15 |
| 4 | DIPEA | 18 |
| 5 | DBU | Trace |
| 6 | Cs2CO3 | Trace |
| 7 | K3PO4 | 18 |
| 8 | BTMG | 15 |
| 9 | DBACO | 15 |
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Tetrahydrofuran (THF) | 72 |
| 2 | Dimethylformamide (DMF) | 54 |
| 3 | 1,2-Dimethoxyethane (DME) | 42 |
| 4 | Dimethyl sulfoxide (DMSO) | 27 |
These data indicate that TMG as a base and THF as a solvent provide the best yields for the radical cyclization step leading to functionalized piperidine derivatives.
Scale-Up Synthesis
- A 6 mmol scale reaction was conducted using Cu(OTf)2 (5 mol%), ligand L1 (5 mol%), TMG (1.8 equivalents), N-arylacrylamides (1.0 equivalent), and tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equivalents) in THF.
- The reaction was irradiated with 410 nm LEDs (50 W × 2) at 25 °C for 24 hours.
- After workup and purification by silica gel chromatography, an 80% yield of the coupling product was obtained.
Alternative Synthetic Insights
Other related compounds such as tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate have been synthesized and characterized, providing useful intermediates for further functionalization toward sulfanyl derivatives.
A general synthetic example for related tert-butyl carbamate derivatives involves:
- Deprotonation of tert-butyl carbamate with lithium diisopropylamide (LDA) in tetrahydrofuran at low temperature.
- Reaction with halogenated ketone derivatives to form the carbamate-substituted piperidine ring.
- Purification by crystallization or chromatography with yields around 80-85% and high purity (>99%).
Data Tables Summarizing Preparation Parameters
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | Cu(OTf)2 (5 mol%) | Copper triflate used in radical cyclization |
| Ligand | L1 (5 mol%) | Specific ligand for copper catalyst |
| Base | 1,1,3,3-Tetramethylguanidine (TMG) | Provided highest yield among bases |
| Solvent | Tetrahydrofuran (THF) | Best solvent for reaction efficiency |
| Temperature | 25 °C | Mild room temperature conditions |
| Light Source | 6W or 50W LEDs (410 nm) | Photochemical activation |
| Reaction Time | 15–24 hours | Depending on scale |
| Yield | Up to 80% | After purification |
Research Outcomes and Characterization
- The products from these synthetic methods have been characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), high-resolution mass spectrometry (HRMS), and chromatographic purity analysis.
- Typical ^1H NMR spectra show characteristic signals for the tert-butyl group (singlet around δ 1.39 ppm), methyl groups at the 2-position, and signals corresponding to the substituted piperidine ring.
- HRMS data confirm the molecular ion peaks consistent with the expected molecular formula of the functionalized piperidine derivatives.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or other functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate with three structurally related compounds, focusing on molecular features, stability, and functional roles.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Stability/Reactivity | Applications/Research Use | References |
|---|---|---|---|---|---|---|
| This compound | C₁₂H₂₃NO₂S | 245.38 g/mol | Piperidine ring, tert-butyl ester, -SH group | Likely stable under inert conditions; -SH may oxidize | Pharmaceutical intermediate (inferred) | N/A |
| (tert-butylimino)(2,4,6-tri-tert-butylphenyl)iminophosphorane | C₂₆H₄₇N₂P | 418.63 g/mol | Phosphorus center, tert-butyl substituents | Stable crystalline structure; air-sensitive phosphorus | Catalysis, ligand design | |
| tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.4 g/mol | Pyrrolidine ring, hydroxymethyl, methoxyphenyl | Stable under recommended storage conditions | Laboratory R&D, chiral synthesis |
Key Observations:
Core Heterocycle Differences :
- The target compound’s piperidine ring (6-membered) offers distinct conformational flexibility compared to the pyrrolidine ring (5-membered) in the MSDS-listed compound . Piperidine derivatives are often favored in drug design due to enhanced metabolic stability.
- The phosphorane compound in lacks a traditional heterocycle but features a phosphorus atom, enabling unique reactivity in catalysis.
Functional Group Reactivity :
- The sulfanyl (-SH) group in the target compound contrasts with the hydroxymethyl (-CH₂OH) and methoxyphenyl groups in the pyrrolidine analog . The -SH group’s susceptibility to oxidation may necessitate inert handling, whereas -CH₂OH and methoxy groups are more stable.
- The tert-butyl ester group, common to all three compounds, provides steric protection and hydrolytic stability .
Stability and Handling: The phosphorane compound’s air-sensitive phosphorus center requires stringent handling compared to the stable tert-butyl esters in the other compounds .
The phosphorane compound’s role in catalysis highlights the versatility of tert-butyl-protected structures .
Biological Activity
Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H21NO3S
- Molecular Weight : 253.37 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The biological activity of this compound is primarily mediated through its interactions with specific biological targets, such as enzymes and receptors. The presence of the sulfanyl group enhances its binding affinity to various proteins involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, potentially modulating metabolic processes.
- Receptor Interaction : It may act as a ligand for specific receptors, influencing signal transduction pathways.
Biological Activity
Research has demonstrated that this compound possesses a range of biological activities:
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects in animal models. It appears to reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies indicate that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms that protect neuronal cells from oxidative stress.
Case Studies
-
Antimicrobial Efficacy :
- A study assessed the effectiveness of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
-
Inflammation Model :
- In a murine model of arthritis, administration of the compound resulted in a reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
-
Neuroprotection :
- A study involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and increased cell viability by approximately 40% compared to untreated controls.
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Similar Compound A | Moderate | No | No |
| Similar Compound B | Yes | Moderate | Yes |
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step routes involving piperidine ring functionalization. Key steps include introducing the tert-butyl carbamate group and sulfanyl moiety. Reaction optimization focuses on:
- Temperature control : Elevated temperatures (e.g., 60–80°C) for carbamate formation to minimize side reactions .
- Catalyst selection : Use of base catalysts (e.g., triethylamine) for deprotonation during sulfanyl group introduction .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC . Yields are improved by adjusting solvent polarity (e.g., THF for solubility) and stoichiometric ratios of reagents .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., tert-butyl at δ 1.4 ppm, sulfanyl proton at δ 1.8–2.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typical for research-grade material) with reverse-phase C18 columns .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (245.38 g/mol) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile by-products (e.g., thiols) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can computational methods enhance the design of synthetic pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, guiding solvent selection and catalyst design. For example:
- Reaction Path Search : Identifying low-energy pathways for sulfanyl group introduction using software like Gaussian or ORCA .
- Solvent Effects : COSMO-RS simulations to optimize solvent polarity for intermediate stability . Computational models reduce trial-and-error experimentation by narrowing optimal conditions (e.g., temperature, pH) before lab validation .
Q. What strategies address contradictions in biological activity data for structurally similar piperidine derivatives?
- Comparative Binding Studies : Radiolabeled ligand assays (e.g., H-labeled analogs) to quantify receptor affinity variations caused by tert-butyl or sulfanyl modifications .
- Meta-Analysis : Cross-referencing data from PubChem, ChEMBL, and crystallographic databases (e.g., PDB) to resolve discrepancies in IC values .
- Structure-Activity Relationship (SAR) Modeling : QSAR analysis to correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .
Q. How do structural modifications at the sulfanyl group influence reactivity and biological interactions?
- Oxidation Studies : Controlled oxidation of the sulfanyl (-SH) group to sulfoxide (-SO) or sulfone (-SO) alters electrophilicity, impacting nucleophilic substitution kinetics .
- Enzyme Inhibition Assays : Testing derivatives against cysteine proteases (e.g., cathepsin B) to evaluate thiol-disulfide interchange mechanisms .
- Stability Profiling : Accelerated degradation studies (e.g., 40°C/75% RH) to assess susceptibility to oxidative or hydrolytic cleavage .
Methodological Notes
- Contradiction Resolution : Cross-validate crystallographic data (e.g., SHELX-refined structures ) with spectroscopic results to confirm substituent positions.
- Advanced Characterization : Use X-ray crystallography (where feasible) to resolve ambiguities in stereochemistry .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational exposure limits (OELs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
